molecular formula C6H8N2O B096741 4-Methoxy-5-methylpyrimidine CAS No. 17758-12-2

4-Methoxy-5-methylpyrimidine

Cat. No. B096741
CAS RN: 17758-12-2
M. Wt: 124.14 g/mol
InChI Key: MEISPSUQMACRLO-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylpyrimidine is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

  • Crystal and Molecular Structures : A study by Richter et al. (2023) reported the crystal and molecular structures of a compound related to 4-Methoxy-5-methylpyrimidine. This compound was a side product during the synthesis of an antitubercular agent, indicating its potential use in pharmaceutical research (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

  • Antiviral Activity : Hocková et al. (2003) synthesized derivatives of 2,4-Diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine. The 5-methyl derivative exhibited inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus in cell culture, suggesting its application in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

  • Thermal Rearrangement in Organic Chemistry : Brown and Lee (1970) investigated the thermal rearrangement of derivatives of 4-Methoxy-5-methylpyrimidine, contributing to the field of organic synthetic chemistry (Brown & Lee, 1970).

  • Preparation of N-Oxides and Nitriles : Yamanaka (1958) prepared several 4-alkoxy-6-methylpyrimidines and derived them to N-oxides, including a study on 4-Methoxy-6-methylpyrimidine. This research is significant in the synthesis of specialized organic compounds (Yamanaka, 1958).

  • Synthesis of Anticancer Drug Intermediates : A study by Guo Lei-ming (2012) focused on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate of the anticancer drug dasatinib, highlighting the compound's role in pharmaceutical synthesis (Guo Lei-ming, 2012).

  • Surface Characterization in Corrosion Inhibition : Kumar, Yadav, and Singh (2017) explored the corrosion restraining performance of a compound related to 4-Methoxy-5-methylpyrimidine on mild steel in acidic media, indicating its potential application in materials science and corrosion prevention (Kumar, Yadav, & Singh, 2017).

properties

IUPAC Name

4-methoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-7-4-8-6(5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEISPSUQMACRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309767
Record name 4-Methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5-methylpyrimidine

CAS RN

17758-12-2
Record name 4-Methoxy-5-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17758-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
DJ Brown, TC Lee - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
2(and 4)-Methoxy-5-phenylpyrimidine and some p-substituted derivatives are rearranged by heating in triethylamine to give the corresponding N-methyl-2(or 4)-oxopyrimidines. The log …
Number of citations: 1 pubs.rsc.org
K Pomeisl, R Pohl, A Holý… - Collection of Czechoslovak …, 2005 - cccc.uochb.cas.cz
A novel method of transformation of HOCH 2 group to FCH 2 was successfully applied to the preparation of fluorine-containing pyrimidine acyclic nucleoside phosphonates (FPMP …
Number of citations: 21 cccc.uochb.cas.cz
DJ Brown, T Lee - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… (see Tables 3 and 4) the pmr spectra of each mixture remained clear and uncomplicated by peaks representing by-products : for example, a mixture of 4-methoxy-5-methylpyrimidine (1 …
Number of citations: 10 www.publish.csiro.au
A Gambacorta, D Tofani, MA Loreto, T Gasperi… - Tetrahedron, 2006 - Elsevier
The lithium salts of the conjugated bases of 4-methoxy- and 4-acetylamino-2(1H)-pyrimidinones 1–3 undergo highly chemoselective N 1 -methylation or ethylation when treated with …
Number of citations: 21 www.sciencedirect.com
AJ Roecker, SP Mercer, JM Bergman, KF Gilbert… - Bioorganic & Medicinal …, 2015 - Elsevier
… Concerns around the direct electrophilic potential of the 4-chloropyrimidine motif in DORA 5 encouraged non-electrophilic designs such as 4-methoxy-5-methylpyrimidine 6. OX 1 R …
Number of citations: 16 www.sciencedirect.com
JT Redd - 1996 - search.proquest.com
A series of new macrocyclic ligands containing the pyrimidine subcyclic unit have been prepared. Pyrimidino-crowns were prepared by treating the ditosylate derivative of the …
Number of citations: 2 search.proquest.com
T Lee - 1968 - search.proquest.com
… of 4 - methoxy-5-methylpyrimidine (XLIV; R = RI = Me; 0.01 mole) and triethylamine (0.05 … The reaction of 4-methoxy-5-methylpyrimidine was fairly fast so that its N-alkyl isomer was …
Number of citations: 3 search.proquest.com
K Pomeisl, I Votruba, A Holı, R Pohl - Collection of Czechoslovak …, 2006 - cccc.uochb.cas.cz
In this study we synthesized a series of thymine and 5-ethyluracil acyclic nucleoside phosphonates bearing hydroxymethyl, methoxymethyl, azidomethyl, aminomethyl and (…
Number of citations: 29 cccc.uochb.cas.cz
GJ Laidig - 1996 - search.proquest.com
Malonates bearing tethered unsaturations efficiently underwent a palladium (II) assisted alkylation of N-vinyloxazolidinones generating $\sigma $-alkyl palladium (II) species. These $\…
Number of citations: 2 search.proquest.com
MP Zawistoski - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
The title compound 3 was prepared in six steps from 5‐nitro‐8‐hydroxyquinoline in 14% overall yield, using a substituted pyrimidine as a protecting group for sulfur. This offers a simple …
Number of citations: 3 onlinelibrary.wiley.com

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